molecular formula C10H10FNO3 B1456962 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene CAS No. 1236764-33-2

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

Cat. No. B1456962
M. Wt: 211.19 g/mol
InChI Key: AIVVKTAQUMNOFR-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with the molecular weight of 193.2 . It is a derivative of nitrobenzene, which is a type of aromatic compound. The cyclopropylmethoxy group attached to the benzene ring makes this compound unique .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene consists of a benzene ring with nitro (-NO2), fluoro (-F), and cyclopropylmethoxy (-OCH2C3H5) substituents . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.

Scientific Research Applications

Theoretical Studies and Computational Chemistry

  • Density Functional Theory (DFT) studies on aromatic nitro compounds, including derivatives of nitrobenzene, have explored the internal rotational barriers and electronic properties of these molecules. These studies are crucial for understanding the reactivity and stability of nitroaromatic compounds in various chemical reactions (Chen & Chieh, 2002).

Synthetic Chemistry Applications

  • Novel synthetic routes to produce fluoroaromatic compounds containing the cyclopropoxy group via nucleophilic aromatic substitution reaction (SNAr) have been developed. These methods highlight the potential for synthesizing compounds similar to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene under mild conditions, showcasing a wide application scope for the synthesis of fluoroaromatic compounds (Jin et al., 2019).

Material Sciences and Sensing Applications

  • Studies on metal–organic frameworks (MOFs) with luminescent properties have shown potential for the selective sensing of nitrobenzene, a structurally related compound to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene. These findings indicate the possibility of utilizing nitroaromatic compounds in the development of novel luminescence sensors (Wu et al., 2016).

properties

IUPAC Name

1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVKTAQUMNOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrophenol (10.0 g) in DMF (100 mL) were added potassium carbonate (17.6 g) and (bromomethyl)cyclopropane (9.26 mL), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, and washed with saturated brine. The obtained organic layer was subjected to silica gel column chromatography (NH, ethyl acetate), and the solvent was evaporated to give the title compound (13.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.26 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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